molecular formula C8H9N3O2 B1354433 Benzene, 4-azido-1,2-dimethoxy- CAS No. 87587-62-0

Benzene, 4-azido-1,2-dimethoxy-

Cat. No. B1354433
CAS RN: 87587-62-0
M. Wt: 179.18 g/mol
InChI Key: AYAUGIRPNJJDLZ-UHFFFAOYSA-N
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Description

Benzene, 4-azido-1,2-dimethoxy- is an organic compound belonging to the class of aromatic compounds. It is composed of a benzene ring with a single nitrogen atom at the fourth position and two methoxy groups at the first and second positions. This compound has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Scientific Research Applications

Evaluation of Anti-tumor Potential

A novel compound, 1-[2-{3-(2-Chloroethyl)-3-nitrosoureido}ethyl]-3,4-dimethoxy-benzene (Compound 1) , was synthesized to explore its potential as an anti-tumor agent. This compound, derived from 3,4-dimethoxy-phenethylamine, showed promising cytotoxicity in human tumor cell lines, exceeding the effects of hydroxyurea and matching those of BCNU, a standard in cancer treatment. In vivo studies on murine tumor models demonstrated significant tumor regression, with enhanced effects when used in conjunction with dopamine hydrochloride. The compound's toxicity profile was favorable, showing temporary suppression in bone marrow cellularity that normalized with time, and no significant cardio or nephrotoxicity was observed (Mukherjee, Dutta, & Sanyal, 2007).

Role in Benzene Toxicity Mechanisms

Another study focused on the effects of 1,4-benzoquinone , a major toxic metabolite of benzene, on cellular mechanisms. The research highlighted how oxidative stress induced by 1,4-benzoquinone could lead to the hypomethylation of STAT3, a factor involved in the toxicity of benzene. This study provides insights into the molecular pathways affected by benzene and its metabolites, contributing to the understanding of benzene-induced hematotoxicity and carcinogenicity (Yang, Bai, Chen, & Gao, 2015).

Synthesis and Applications in Supramolecular Chemistry

The high-yield synthesis of E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyril)]benzene through the Heck reaction was reported, yielding a product with high trans specificity. This compound is of interest for its potential applications in creating metal-organic frameworks and other supramolecular structures, highlighting its relevance in materials science and organic synthesis (Alzate, Hinestroza, & Sierra, 2013).

properties

IUPAC Name

4-azido-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-7-4-3-6(10-11-9)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAUGIRPNJJDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476257
Record name Benzene, 4-azido-1,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87587-62-0
Record name Benzene, 4-azido-1,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azido-1,2-dimethoxybenzene
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